{[(4-Amino-2-methylpyrimidin-5-yl)methyl]sulfanyl}acetic acid
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Overview
Description
2-{[(4-Amino-2-methylpyrimidin-5-yl)methyl]sulfanyl}acetic acid is an organic compound that features a pyrimidine ring substituted with an amino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Amino-2-methylpyrimidin-5-yl)methyl]sulfanyl}acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an aldehyde and a guanidine derivative.
Substitution Reactions: The amino and methyl groups are introduced through substitution reactions, often using reagents like ammonia and methyl iodide.
Thioether Formation: The sulfanyl group is introduced by reacting the pyrimidine derivative with a thiol compound under basic conditions.
Acetic Acid Introduction:
Industrial Production Methods
In industrial settings, the production of 2-{[(4-Amino-2-methylpyrimidin-5-yl)methyl]sulfanyl}acetic acid may involve:
Batch Reactors: For small-scale production, batch reactors are used to control reaction conditions precisely.
Continuous Flow Reactors: For large-scale production, continuous flow reactors offer better efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.
Substitution: The amino and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenated compounds or nucleophiles for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-{[(4-Amino-2-methylpyrimidin-5-yl)methyl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-Amino-2-methylpyrimidin-5-yl)methyl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The sulfanyl group plays a crucial role in these interactions, often forming covalent bonds with target molecules. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-methyl-5-phosphooxymethylpyrimidine
- 4-Amino-5-hydroxymethyl-2-methylpyrimidine
Uniqueness
2-{[(4-Amino-2-methylpyrimidin-5-yl)methyl]sulfanyl}acetic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other pyrimidine derivatives that lack this functional group.
Properties
CAS No. |
83329-13-9 |
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Molecular Formula |
C8H11N3O2S |
Molecular Weight |
213.26 g/mol |
IUPAC Name |
2-[(4-amino-2-methylpyrimidin-5-yl)methylsulfanyl]acetic acid |
InChI |
InChI=1S/C8H11N3O2S/c1-5-10-2-6(8(9)11-5)3-14-4-7(12)13/h2H,3-4H2,1H3,(H,12,13)(H2,9,10,11) |
InChI Key |
YABXVJPOKWEDNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CSCC(=O)O |
Origin of Product |
United States |
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